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molecular formula C9H10ClNO2S B176410 n-[[5-(2-Chloroacetyl)thien-2-yl]methyl]acetamide CAS No. 104082-15-7

n-[[5-(2-Chloroacetyl)thien-2-yl]methyl]acetamide

Cat. No. B176410
M. Wt: 231.7 g/mol
InChI Key: BBDWEMUVRXBMRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04720493

Procedure details

To a solution of 5.0 g of 2-acetylaminomethylthiophene and 4.4 g of chloroacetylchloride in 100 ml of dichloromethane is added a small portion of 8.6 g of anhydrous aluminum chloride at room temperature, and the mixture is refluxed with stirring for an hour and poured into ice-cold water. The precipitated crystals are collected by filtration to give 2-acetylaminomethyl-5-chloroacetylthiophene, melting at 146°-148° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH2:5][C:6]1[S:7][CH:8]=[CH:9][CH:10]=1)(=[O:3])[CH3:2].[Cl:11][CH2:12][C:13](Cl)=[O:14].[Cl-].[Al+3].[Cl-].[Cl-]>ClCCl>[C:1]([NH:4][CH2:5][C:6]1[S:7][C:8]([C:13](=[O:14])[CH2:12][Cl:11])=[CH:9][CH:10]=1)(=[O:3])[CH3:2] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)NCC=1SC=CC1
Name
Quantity
4.4 g
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
8.6 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
with stirring for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed
ADDITION
Type
ADDITION
Details
poured into ice-cold water
FILTRATION
Type
FILTRATION
Details
The precipitated crystals are collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NCC=1SC(=CC1)C(CCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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